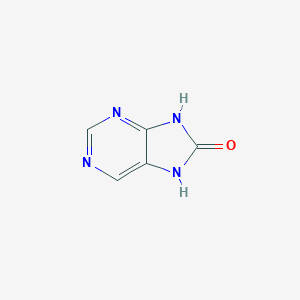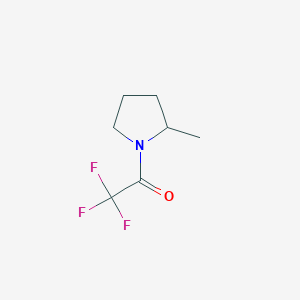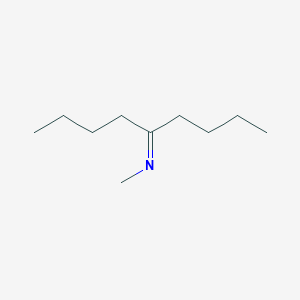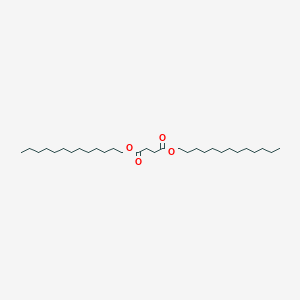
Ditridecyl succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ditridecyl succinate (DTS) is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. It is a white powder that is soluble in organic solvents and is used as a plasticizer in the manufacture of PVC products. DTS is also used as a lubricant additive and a corrosion inhibitor in the automotive industry. In recent years, DTS has been studied extensively for its potential applications in various fields of scientific research.
Mecanismo De Acción
Ditridecyl succinate is believed to work by interacting with the lipid membranes of cells. It has been shown to increase the fluidity of lipid membranes, which can lead to changes in cell signaling and gene expression. Ditridecyl succinate has also been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular metabolism.
Efectos Bioquímicos Y Fisiológicos
Ditridecyl succinate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of certain genes and proteins, which can lead to changes in cellular function. Ditridecyl succinate has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. In addition, Ditridecyl succinate has been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ditridecyl succinate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, making it readily available for research purposes. Ditridecyl succinate is also stable and has a long shelf life, which makes it easy to store and transport. However, Ditridecyl succinate has some limitations for use in laboratory experiments. It is not water-soluble, which can make it difficult to work with in certain applications. In addition, Ditridecyl succinate has not been extensively studied for its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on Ditridecyl succinate. One area of interest is the potential use of Ditridecyl succinate in the treatment of inflammatory diseases. Another area of interest is the potential use of Ditridecyl succinate as a surfactant in the manufacture of nanoparticles. Additionally, Ditridecyl succinate may have potential applications in the field of biomedicine, such as drug delivery and tissue engineering. Further research is needed to fully understand the potential applications of Ditridecyl succinate in these areas.
Métodos De Síntesis
Ditridecyl succinate is synthesized by the reaction of succinic acid with tridecyl alcohol. The reaction is catalyzed by a strong acid, such as sulfuric acid or phosphoric acid. The resulting product is purified by distillation and recrystallization to obtain pure Ditridecyl succinate.
Aplicaciones Científicas De Investigación
Ditridecyl succinate has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit excellent properties as a surfactant, emulsifier, and dispersant. Ditridecyl succinate has also been used as a lubricant additive in the automotive industry due to its excellent lubricating properties. In addition, Ditridecyl succinate has been studied for its potential applications in the field of biomedicine.
Propiedades
Número CAS |
10595-83-2 |
|---|---|
Nombre del producto |
Ditridecyl succinate |
Fórmula molecular |
C30H58O4 |
Peso molecular |
482.8 g/mol |
Nombre IUPAC |
ditridecyl butanedioate |
InChI |
InChI=1S/C30H58O4/c1-3-5-7-9-11-13-15-17-19-21-23-27-33-29(31)25-26-30(32)34-28-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
Clave InChI |
UTLUBBFIVPRZFF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCCC |
Otros números CAS |
10595-83-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




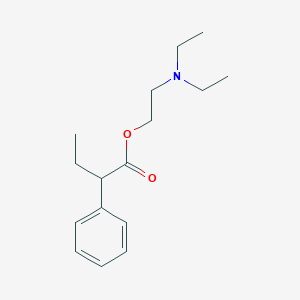
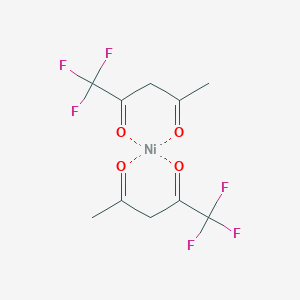
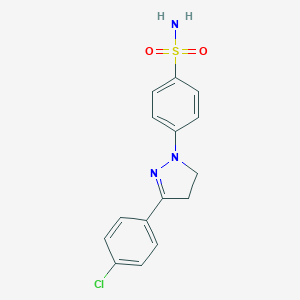

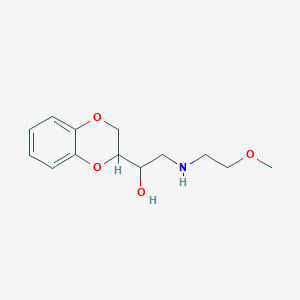
![1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane](/img/structure/B83659.png)


